Quinolin derivative
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Overview
Description
Quinolin derivative is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorobenzoyl group, a dimethoxyphenyl group, and a pyrroloquinoline core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Quinolin derivative typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the pyrroloquinoline core: This can be achieved through a cyclization reaction involving an appropriate precursor.
Introduction of the chlorobenzoyl group: This step involves the acylation of the pyrroloquinoline core using 4-chlorobenzoyl chloride under suitable conditions.
Attachment of the dimethoxyphenyl group: This can be done through a coupling reaction using a suitable reagent such as a Grignard reagent or an organolithium compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Quinolin derivative can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Quinolin derivative has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Quinolin derivative involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4-dimethoxybenzylidene)-4-(3-morpholinopropyl)-3-thiosemicarbazide
- 4H-1-benzopyran-4-one, 3-(dimethoxymethyl)-
Uniqueness
Quinolin derivative is unique due to its specific combination of functional groups and structural features
Properties
CAS No. |
353271-48-4 |
---|---|
Molecular Formula |
C29H22ClN3O3 |
Molecular Weight |
496 g/mol |
IUPAC Name |
1-(4-chlorobenzoyl)-2-(3,4-dimethoxyphenyl)-2,3a-dihydro-1H-pyrrolo[1,2-a]quinoline-3,3-dicarbonitrile |
InChI |
InChI=1S/C29H22ClN3O3/c1-35-23-13-9-20(15-24(23)36-2)26-27(28(34)19-7-11-21(30)12-8-19)33-22-6-4-3-5-18(22)10-14-25(33)29(26,16-31)17-32/h3-15,25-27H,1-2H3 |
InChI Key |
UABNNDYJUIQZQZ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2C(N3C(C2(C#N)C#N)C=CC4=CC=CC=C43)C(=O)C5=CC=C(C=C5)Cl)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C(N3C(C2(C#N)C#N)C=CC4=CC=CC=C43)C(=O)C5=CC=C(C=C5)Cl)OC |
Origin of Product |
United States |
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